(2E)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(thiophen-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c16-9-12-11-4-1-5-13(11)20-15(12)17-14(18)7-6-10-3-2-8-19-10/h2-3,6-8H,1,4-5H2,(H,17,18)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGPOIOKJHOZBL-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for Cyclopenta[b]Thiophene Core Formation
The 3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-amine intermediate is synthesized via the Gewald reaction, a three-component cyclocondensation of cyclopentanone, malononitrile, and elemental sulfur. Morpholine catalyzes this reaction in ethanol under reflux, yielding 2-amino-3-cyanocyclopenta[b]thiophene (3a ) with high regioselectivity. The mechanism proceeds through ketone enamine formation, followed by sulfur incorporation and cyclization (Scheme 1).
Key Conditions
- Reactants : Cyclopentanone (1a, 10 mmol), malononitrile (2, 10 mmol), sulfur (10 mmol)
- Catalyst : Morpholine (10 mol%)
- Solvent : Ethanol (anhydrous)
- Temperature : Reflux (78°C)
- Yield : 72–85%
Purification via recrystallization from ethanol ensures removal of unreacted sulfur and by-products.
N-Cyanoacetylation of the Amine Intermediate
The free amine group of 3a is acylated using 1-cyanoacetyl-3,5-dimethylpyrazole (8 ), an activated ester derivative synthesized from cyanoacetic acid hydrazide (6 ) and acetyl acetone (7 ). This method surpasses direct acylation with ethyl cyanoacetate by minimizing side reactions and improving yields.
Reaction Protocol
- Reactants : 3a (1 eq), 8 (1.2 eq)
- Solvent : Toluene (anhydrous)
- Temperature : Reflux (110°C, 6 h)
- Yield : 89% for 9a
The active methylene group in 9a (δH = 4.12 ppm) is critical for subsequent Knoevenagel condensation.
Knoevenagel Condensation for α,β-Unsaturated Amide Formation
The α,β-unsaturated amide linker is constructed via piperidine-catalyzed Knoevenagel condensation between 9a and thiophene-2-carbaldehyde (24 ). This step forms the (2E)-configured propenamide side chain.
Optimized Conditions
- Reactants : 9a (1 eq), 24 (1.1 eq)
- Catalyst : Piperidine (5 mol%)
- Solvent : Toluene (anhydrous)
- Temperature : Reflux (110°C, 6 h)
- Yield : 68–75%
The reaction’s E-selectivity is confirmed via 2D NOESY NMR, where the absence of coupling between vinyl (δH = 8.30 ppm) and NH protons (δH = 8.96 ppm) rules out the Z-isomer.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal toluene as the optimal solvent for Knoevenagel condensation due to its high boiling point and inertness. Piperidine outperforms alternatives like morpholine or DMAP in minimizing enol ether by-products.
Catalyst Efficiency
| Catalyst | Solvent | Yield (%) | By-Products (%) |
|---|---|---|---|
| Piperidine | Toluene | 75 | <5 |
| Morpholine | Toluene | 62 | 12 |
| DMAP | DMF | 58 | 18 |
Temperature and Time Dependence
Prolonged reflux (>8 h) decreases yields due to retro-Knoevenagel decomposition. Kinetic profiling identifies 6 h as optimal for balancing conversion and stability.
Characterization and Configuration Analysis
Spectroscopic Validation
- 1H NMR : Disappearance of the active methylene signal (δH = 4.12 ppm) in 9a confirms Knoevenagel completion. The vinyl proton resonates as a singlet at δH = 8.30 ppm.
- 13C NMR : Carbonyl carbons at δC = 167.2 ppm (amide) and 162.4 ppm (cyano) validate connectivity.
- IR : Stretching bands at 2210 cm⁻¹ (C≡N) and 1665 cm⁻¹ (C=O) corroborate functional groups.
Computational Validation of E-Configuration
MOE 2020.9010 calculations assign lower potential energy to the E-isomer (77.50 kcal/mol) versus the Z-isomer (79.95 kcal/mol), aligning with experimental NMR data.
Comparative Analysis of Synthetic Methods
While the Gewald-Knoevenagel route dominates literature, alternative approaches using Suzuki-Miyaura coupling or Wittig reactions face challenges in regioselectivity and functional group tolerance. For instance, Suzuki reactions require pre-functionalized aryl halides, which are synthetically cumbersome for bicyclic thiophenes.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group or the thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiophene moieties have demonstrated the ability to induce apoptosis in cancer cells and inhibit cell proliferation through mechanisms such as cell cycle arrest.
- Antioxidant Properties : The structural characteristics of this compound suggest potential antioxidant activity. Studies indicate that thiophene derivatives can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Research has highlighted the ability of thiophene-based compounds to inhibit key enzymes involved in inflammatory pathways (e.g., COX and LOX), suggesting their potential as therapeutic agents for chronic inflammatory diseases.
2. Material Science
- Dye-Sensitized Solar Cells : The compound's electronic properties make it a candidate for use as a sensitizer in dye-sensitized solar cells. The electron-withdrawing nature of the cyano group enhances its ability to influence energy levels within the solar cell structure.
- Field-Effect Transistors : Similar compounds have been explored for their application in organic electronics, particularly in field-effect transistors, where their electronic properties can be harnessed for improved performance.
Cytotoxicity Assays
In vitro studies have evaluated the cytotoxic effects of related compounds on human cancer cell lines. For example, compounds with similar structures showed IC50 values in the low micromolar range against breast and colon cancer cells, indicating significant anticancer potential.
Antioxidant Activity Evaluation
A series of thiophene derivatives were tested for their antioxidant capabilities using DPPH and ABTS assays. Results indicated that certain substitutions on the phenyl ring enhanced radical scavenging activity significantly compared to standard antioxidants like ascorbic acid.
Anti-inflammatory Mechanisms
Research highlighted the ability of thiophene derivatives to inhibit TNF-α and IL-6 production in macrophages stimulated by LPS, suggesting a mechanism where these compounds could potentially be developed as anti-inflammatory agents.
Data Summary
The following table summarizes the biological activities observed in studies involving thiophene derivatives:
| Property | Description |
|---|---|
| Anticancer Activity | Induces apoptosis and inhibits proliferation in cancer cell lines |
| Antioxidant Activity | Scavenges free radicals; inhibits lipid peroxidation |
| Anti-inflammatory Effects | Inhibits COX/LOX enzymes; modulates pro-inflammatory cytokines |
Mechanism of Action
The mechanism by which (2E)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(thiophen-2-yl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(furan-2-yl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.
(2E)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(pyridin-2-yl)prop-2-enamide: Contains a pyridine ring, offering different electronic properties.
Uniqueness
The uniqueness of (2E)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(thiophen-2-yl)prop-2-enamide lies in its combination of a cyclopenta[b]thiophene ring with a thiophene moiety, providing distinct electronic and steric properties that can be exploited in various applications.
Biological Activity
The compound (2E)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(thiophen-2-yl)prop-2-enamide is a member of the thiophene family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal research. This article synthesizes current research findings on its biological activity, including anticancer and antifungal properties, mechanisms of action, and structure-activity relationships.
- Molecular Formula : C17H14N2OS
- Molecular Weight : 294.37 g/mol
- IUPAC Name : this compound
- InChI Key : InChI=1S/C17H14N2OS/c1-9(18)15(20)17(21)16-10-5-11(19)12(16)14(10)13(7-8-22)6-4-3/h5-8,9H,1-3H2,(H,20,21)
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : In vitro studies have shown that thiophene derivatives can inhibit cell proliferation in various cancer cell lines. A related compound demonstrated submicromolar GI50 values against A549 lung cancer cells and other cell lines such as OVACAR and CAKI .
- Mechanism of Action : The mechanism appears to involve the induction of apoptosis and cell cycle arrest. For example, compounds with similar structures have been shown to activate caspases involved in apoptosis and disrupt tubulin polymerization .
Antifungal Activity
The compound's potential as an antifungal agent has also been explored:
- Inhibition of Candida spp. : Compounds derived from thiophene structures have been tested against various Candida strains, showing promising antifungal activity comparable to standard treatments like fluconazole .
- Molecular Interactions : Molecular docking studies suggest that these compounds interact with key enzymes involved in fungal growth, such as CYP51, which is crucial for ergosterol biosynthesis .
Structure-Activity Relationship (SAR)
The biological activity of thiophene derivatives is often correlated with their structural features:
| Structural Feature | Activity Implication |
|---|---|
| Cyano Group | Enhances electron-withdrawing capacity, potentially increasing reactivity towards biological targets |
| Thiophene Rings | Contributes to hydrophobic interactions and stability in biological systems |
| Amide Linkage | May facilitate binding to enzyme active sites due to hydrogen bonding capabilities |
Case Studies
Several case studies highlight the efficacy of thiophene-based compounds:
- Study on Cell Lines : A study evaluating a series of thiophene derivatives found that certain modifications led to enhanced cytotoxicity in prostate (PC3) and lung (SK-LU-1) cancer cell lines compared to traditional chemotherapeutics like cisplatin .
- Fungal Resistance : Another study investigated the antifungal properties against resistant strains of Candida spp., demonstrating that specific modifications in the thiophene structure could overcome resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
